Nonadecan-6-one
Description
Nonadecan-6-one is a 19-carbon ketone characterized by a ketone functional group at the sixth position of its aliphatic chain. Based on , a derivative identified as "(17R)-8,8,13,17-tetramethyl-16-[(1R)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]this compound" (CAS 3001659) has a molecular formula of C₃₁H₄₄O₃ and a molecular weight of 468.7 g/mol .
Properties
CAS No. |
22026-14-8 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
nonadecan-6-one |
InChI |
InChI=1S/C19H38O/c1-3-5-7-8-9-10-11-12-13-14-16-18-19(20)17-15-6-4-2/h3-18H2,1-2H3 |
InChI Key |
KHKOWZYSJWWUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecan-6-one can be synthesized through several methods. One common method involves the oxidation of nonadecan-6-ol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). The reaction typically takes place under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of nonadecan-6-ol. This process involves the use of metal catalysts such as palladium or platinum at high temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Chemical Reactions Analysis
Types of Reactions
Nonadecan-6-one undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to nonadecan-6-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), mild temperatures.
Substitution: Nucleophiles such as amines or hydrazines, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Nonadecan-6-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Nonadecan-6-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its long carbon chain makes it useful in studying the properties of long-chain ketones.
Biology: this compound is found in certain plant species and is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of nonadecan-6-one depends on its specific application. In biological systems, it may interact with enzymes and proteins, affecting metabolic pathways. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Nonadecan-6-one with structurally or functionally related compounds, focusing on molecular properties, hazards, and inferred applications.
Aliphatic Ketones
- Dodecan-6-one (C₁₂H₂₂O): A 12-carbon ketone with a ketone group at position 6 (CAS 6064-27-3).
- (5Z,9Z,13Z)-6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one (CAS 69831-76-1): A structurally distinct ketone with conjugated double bonds and methyl branches. Its unsaturated structure likely enhances reactivity compared to saturated this compound .
Alcohols
- Nonadecanol (C₁₉H₄₀O): A primary alcohol with a hydroxyl group. Alcohols generally exhibit higher polarity and boiling points than ketones due to hydrogen bonding.
Aldehydes
- Nonadecanal (C₁₉H₃₈O, CAS 17352-32-8): An aldehyde with a terminal carbonyl group. Aldehydes are typically more reactive than ketones, necessitating stringent handling measures (e.g., eye rinsing for 15+ minutes upon exposure) .
Amides
- Nonadecanamide (C₁₉H₃₉NO, CAS 58185-32-3): An amide derivative with a molecular weight of 297.53 g/mol. Amides exhibit higher thermal stability and lower reactivity compared to ketones, reflected in their use as surfactants or corrosion inhibitors .
Alkanes
- n-Nonadecane (C₁₉H₄₀, CAS 629-92-5): A fully saturated hydrocarbon. Its inert nature and nonpolarity make it suitable as a solvent or lubricant, though classification relies on extrapolation from similar alkanes .
Comparative Data Table
Key Findings and Implications
- Functional Group Influence: Ketones like this compound exhibit moderate reactivity compared to aldehydes but greater polarity than alkanes. Their hazards are typically associated with inhalation or dermal exposure, as seen in dodecan-6-one .
- Structural Complexity: Derivatives of this compound with cyclic or branched structures (e.g., ) may have specialized applications in pharmaceuticals or materials science, though further research is needed.
- Data Limitations: Direct toxicological or physicochemical data for this compound remains scarce, necessitating reliance on analog compounds for hazard assessment and handling guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
